3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
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Overview
Description
3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with methoxy groups and a piperidine moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using suitable alkyl halides or alcohols.
Formation of the Benzamide Core: The benzamide core is typically formed through amide bond formation reactions, such as the reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one: A compound with similar structural features but different biological activities.
Piperidine Derivatives: Various piperidine derivatives with different substitutions and biological activities.
Uniqueness
3,5-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to its specific combination of methoxy groups, piperidine moiety, and benzamide core
Properties
IUPAC Name |
3,5-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-9-8-19-6-4-14(5-7-19)18-17(20)13-10-15(22-2)12-16(11-13)23-3/h10-12,14H,4-9H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYARWINUAFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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